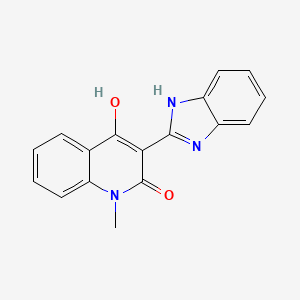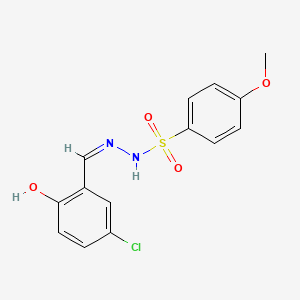
3-(1H-benzimidazol-2-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-benzimidazol-2-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone, also known as BMQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule has a unique chemical structure that allows it to interact with biological systems in a specific way, making it a valuable tool for understanding the mechanisms of various processes in the body.
作用机制
3-(1H-benzimidazol-2-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone works by binding to the active site of DNA topoisomerases, preventing them from carrying out their normal functions. This inhibition can lead to DNA damage and cell death, making 3-(1H-benzimidazol-2-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone a potential candidate for cancer treatment. Additionally, 3-(1H-benzimidazol-2-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone has been shown to have antioxidant properties, which may contribute to its ability to protect cells from oxidative stress.
Biochemical and Physiological Effects:
3-(1H-benzimidazol-2-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone has been shown to have a number of biochemical and physiological effects, including the inhibition of DNA topoisomerases, the induction of apoptosis (programmed cell death), and the modulation of cellular signaling pathways. Additionally, 3-(1H-benzimidazol-2-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone has been shown to have antioxidant properties, which may help protect cells from oxidative stress.
实验室实验的优点和局限性
One advantage of using 3-(1H-benzimidazol-2-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone in lab experiments is its specificity for DNA topoisomerases, which allows researchers to study the mechanisms of these enzymes in a precise and controlled manner. Additionally, 3-(1H-benzimidazol-2-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone has been shown to have low toxicity in vitro, making it a relatively safe compound to work with. However, one limitation of using 3-(1H-benzimidazol-2-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are a number of potential future directions for research involving 3-(1H-benzimidazol-2-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone. One area of interest is the development of 3-(1H-benzimidazol-2-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone derivatives with improved solubility and bioavailability, which could expand the range of applications for this compound. Additionally, further studies are needed to fully understand the mechanisms of action of 3-(1H-benzimidazol-2-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone and its potential applications in cancer treatment and other areas of medicine. Finally, the development of new methods for synthesizing 3-(1H-benzimidazol-2-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone could help to improve its purity and yield, making it a more accessible tool for scientific research.
合成方法
3-(1H-benzimidazol-2-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone can be synthesized using a variety of methods, including the reaction of 2-aminobenzimidazole with 2-chloro-3-formylquinoline, followed by reduction and cyclization. Another method involves the reaction of 2-aminobenzimidazole with 2-chloro-3-hydroxyquinoline, followed by methylation and cyclization. Both of these methods have been used successfully to produce high yields of 3-(1H-benzimidazol-2-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone with good purity.
科学研究应用
3-(1H-benzimidazol-2-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone has been used extensively in scientific research due to its unique properties and potential applications. One area of research where 3-(1H-benzimidazol-2-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone has been particularly useful is in the study of DNA topoisomerases, which are enzymes that play a critical role in DNA replication and repair. 3-(1H-benzimidazol-2-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone has been shown to inhibit the activity of these enzymes, making it a valuable tool for understanding their mechanisms of action.
属性
IUPAC Name |
3-(1H-benzimidazol-2-yl)-4-hydroxy-1-methylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c1-20-13-9-5-2-6-10(13)15(21)14(17(20)22)16-18-11-7-3-4-8-12(11)19-16/h2-9,21H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVLYDTWLCHLHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C3=NC4=CC=CC=C4N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(benzyloxy)-3-methoxybenzyl]-2,4-dimethoxyaniline](/img/structure/B6114891.png)
![N-(3'-methyl-3-biphenylyl)-1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6114896.png)
![5-bromo-4-chloro-2-{[(2,3-dimethoxybenzyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B6114916.png)

![(3S*,4S*)-1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B6114924.png)
![N-(sec-butyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6114936.png)
![2-({[2-(4-chlorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6114943.png)
![3-({[3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6114948.png)
![1-(cyclohexylmethyl)-6-oxo-N-[3-(2-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6114954.png)
![N-[1-(3,4-dimethoxyphenyl)propyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B6114960.png)
![5-{[7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinol](/img/structure/B6114965.png)
![4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6114973.png)
![6-(1-azocanylcarbonyl)-5-[(3-phenyl-1-piperidinyl)methyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6114980.png)
![diethyl {amino[2-(4-hydroxybenzylidene)hydrazino]methylene}malonate](/img/structure/B6114984.png)